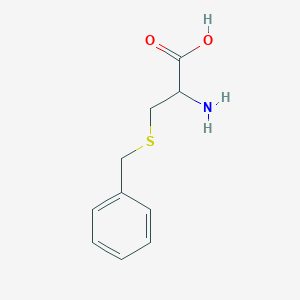

S-Benzylcysteine

Description

Contextualizing S-Benzylcysteine as an S-Substituted Cysteine Derivative

This compound belongs to a broad class of compounds known as S-substituted cysteine derivatives. drugbank.com This classification arises from the modification of the sulfur atom (S) of the cysteine amino acid. The general structure involves the cysteine backbone with an alkyl or aryl group attached to the sulfur, forming a thioether. researchgate.net These modifications can significantly alter the compound's physicochemical properties and biological activities compared to the parent amino acid, cysteine. The nature of the substituent on the sulfur atom is a key determinant of the compound's function and reactivity. nih.gov For instance, this compound has been used in the synthesis of other complex molecules, including technetium-99m radiopharmaceuticals for potential clinical applications. nih.gov

Structural Analogs and Related Compounds of this compound

A variety of compounds are structurally related to this compound, differing primarily in the nature of the group attached to the sulfur atom. These analogs are crucial for structure-activity relationship studies, helping to elucidate the role of specific chemical moieties in biological and chemical processes.

S-Allylcysteine (SAC) is a well-known structural analog of this compound and is one of the major water-soluble organosulfur compounds found in aged garlic extract. semanticscholar.orgwikipedia.orgresearchgate.net It is derived from L-cysteine where the sulfur atom is attached to an allyl group (prop-2-enyl group). ebi.ac.uknih.gov SAC is often used as a reference compound in studies involving SBC to compare the effects of the benzyl (B1604629) group versus the allyl group. semanticscholar.orgresearchgate.net While both are S-substituted cysteine derivatives, the presence of the double bond in the allyl group of SAC versus the aromatic ring in the benzyl group of SBC leads to differences in their chemical reactivity, particularly in scavenging free radicals. acs.org

S-Propargyl-cysteine (SPRC), also known as ZYZ-802, is another significant analog of both SAC and SBC. nih.govplos.org In SPRC, a propargyl group (a prop-2-yn-1-yl group) is attached to the sulfur atom of cysteine. researchgate.netresearchgate.net This compound is recognized as a novel donor and modulator of endogenous hydrogen sulfide (B99878) (H₂S). researchgate.netmedchemexpress.com The triple bond in the propargyl group distinguishes its chemical properties from the allyl group in SAC and the benzyl group in SBC. nih.gov The structural difference between these analogs, specifically the stronger chemical bond of the propargyl group compared to the allyl group, has been suggested to result in different pharmacological effects. nih.gov

Beyond SAC and SPRC, a broader class of S-alkylated cysteine derivatives exists, where various alkyl groups are attached to the cysteine's sulfur atom. nih.gov An example is S-propylcysteine (SPC), which contains a propyl group and has been studied alongside SAC and SBC to understand the role of the substituent's saturation and structure. researchgate.netacs.orgnih.gov Enzymes like cysteine synthase from onion (Allium cepa) have been shown to synthesize various S-substituted cysteine derivatives, including S-methylcysteine, S-ethylcysteine, S-propylcysteine, S-allylcysteine, and this compound, when provided with the corresponding thiols. scispace.com The synthesis of these derivatives allows for systematic studies on how the size, branching, and functional groups of the S-substituent influence the compound's properties. researchgate.netnih.gov

Alpha-hydroxy-analogues represent another class of related compounds where the alpha-amino group of this compound is replaced by a hydroxyl group. rsc.orgrsc.org The synthesis of 2-hydroxy-3-benzylthiopropanoic acid, the α-hydroxy-analogue of this compound, has been achieved through the condensation of β-chlorolactic acid with toluene-α-thiol. rsc.org These analogues are valuable as building blocks in organic synthesis. acs.org For example, they have been used as intermediates in the synthesis of acyl protein thioesterase inhibitors and the antiviral drug lamivudine. acs.org

Selenocysteine, the selenium analog of cysteine, can form Se-conjugates that are structurally similar to S-substituted cysteines. thieme-connect.comresearchgate.net Se-benzyl-L-selenocysteine (SeBC) is the direct selenium counterpart to S-benzyl-L-cysteine (SBC). nih.gov Comparing the metabolism of these sulfur and selenium analogs reveals key differences in their biochemical pathways. For instance, studies using rat liver microsomes showed that while SeBC is metabolized to form pyruvate, this reaction was not observed for its sulfur analog, SBC. nih.govacs.org Instead, SBC forms a chemically stable sulfoxide (B87167). nih.govacs.org This highlights the profound impact of substituting sulfur with selenium on the metabolic fate of the molecule, which is attributed to the different physicochemical properties of selenium, such as its lower redox potential and higher reactivity compared to sulfur. kyoto-u.ac.jp

Natural Occurrence and Biosynthesis of this compound Derivatives

Presence in Petiveria alliacea (Anamu) and Garlic

The first report of naturally occurring this compound derivatives was from the plant Petiveria alliacea, a perennial shrub also known as anamu or garlic guinea henweed. nih.gov Two diastereomers of S-benzyl-L-cysteine sulfoxide, named petiveriin A and petiveriin B, were isolated from the fresh roots of this plant. scispace.comjaveriana.edu.co These compounds are present in all parts of the plant, including the root, stem, and leaves, with the highest concentration found in the root. scispace.comresearchgate.net this compound itself has also been detected in trace amounts (less than 10 micrograms per gram of fresh weight) in all parts of P. alliacea. scispace.comjaveriana.edu.co It is considered a likely biochemical precursor to the more abundant petiveriins. psu.edu

While this compound itself is not a primary component of garlic (Allium sativum), it is recognized as a structural analog of S-allylcysteine, a major water-soluble compound found in aged garlic extract. semanticscholar.org Research on this compound is often conducted in comparison to S-allylcysteine to understand the structure-activity relationships of these cysteine-containing compounds. semanticscholar.org

The concentration of this compound sulfoxide diastereomers in different parts of Petiveria alliacea is detailed in the table below.

| Plant Part | Total this compound sulfoxide (mg/g fresh weight) |

| Root | 2.97 |

| Stem | 0.07 |

| Leaves | Not specified in provided context |

| Data sourced from Kubec & Musah, 2001. nih.gov |

Biosynthetic Pathways of S-alk(en)yl-L-cysteine Sulfoxides (ASCOs) and Cysteine Sulfoxides

The biosynthesis of S-alk(en)yl-L-cysteine sulfoxides (ASCOs), the characteristic flavor precursors in Allium species like garlic and onion, provides a model for understanding the formation of related compounds such as this compound derivatives. This process involves several enzymatic steps.

Cysteine synthase, also known as O-acetylserine sulfhydrylase (OASS), plays a crucial role in the synthesis of S-substituted cysteine derivatives. scispace.com This enzyme catalyzes a β-replacement reaction, where the acetoxy group of O-acetyl-L-serine is replaced by a thiol. nih.gov Research has shown that cysteine synthase from onion can utilize a variety of thiols, including methyl, ethyl, propyl, allyl, and benzyl mercaptan, to form the corresponding S-substituted cysteines, such as S-methylcysteine, S-ethylcysteine, S-propylcysteine, S-allylcysteine, and this compound. scispace.com This demonstrates the enzyme's broad substrate specificity and its importance in generating a diversity of cysteine derivatives in plants. scispace.com The reaction mechanism is described as a ping-pong kinetic mechanism, involving a stable α-aminoacrylate intermediate. nih.govresearchgate.net

The biosynthesis of many S-substituted cysteine derivatives is closely linked to the glutathione (B108866) pathway. Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of the reduced form of glutathione (GSH) to a wide variety of substrates. wikipedia.org This is a key detoxification pathway in many organisms. wikipedia.org In the context of ASCO biosynthesis, it is proposed that the pathway can be initiated by the S-alk(en)ylation of glutathione. frontiersin.org This is followed by the enzymatic removal of the glycyl and γ-glutamyl groups to yield the S-substituted cysteine, which is then oxidized to form the sulfoxide. frontiersin.org For instance, γ-glutamyl-S-benzylcysteine has been identified in P. alliacea, suggesting the involvement of the glutathione pathway in the formation of this compound derivatives in this plant. nih.gov

Historical Perspectives and Early Research on this compound

Early Investigations of Cysteine Derivatives for Radiopharmaceutical Preparation

Early research into cysteine derivatives explored their potential as chelating agents for the preparation of radiopharmaceuticals. In a study from 1939, the electrochemical properties of this compound were investigated using a dropping mercury cathode to understand its behavior in the presence of other amino acids like cystine and methionine. nist.gov This foundational research was important for the analytical determination of sulfur-containing amino acids in biological hydrolysates. nist.gov

More targeted research in the 1990s focused on the synthesis of S-benzyl cysteine and its derivatives to explore their utility in preparing technetium-99m (99mTc) radiopharmaceuticals. sigmaaldrich.com The development of 99mTc-based radiopharmaceuticals was a significant area of research, with efforts to create new agents for diagnostic imaging. nih.goviaea.org A 1993 study specifically synthesized S-benzyl cysteine and cysteine benzyl ester to investigate their potential as chelating moieties for 99mTc, with the expectation that these new derivatives could lead to clinically useful radiopharmaceuticals. sigmaaldrich.com

Initial Studies on Mercapturic Acid Formation and Metabolism

Early research into the metabolism of this compound was fundamental to understanding the broader mercapturic acid pathway, a critical detoxification process in mammals. wikipedia.orgnih.gov This pathway is responsible for the biotransformation of a wide range of electrophilic compounds, both foreign (xenobiotic) and endogenous. nih.gov The end products, known as mercapturic acids, are N-acetyl-L-cysteine S-conjugates that are typically excreted in the urine. wikipedia.orgnih.gov

Initial investigations focused on how the body processes this compound and related compounds. Studies in the mid-20th century began to piece together the enzymatic steps involved. It was discovered that the formation of mercapturic acids is a multi-step process involving several key enzymes. researchgate.netissx.org

Key findings from early studies include:

Involvement of Glutathione: A pivotal discovery was the role of glutathione (GSH). Researchers found that the initial step in the detoxification of many xenobiotics is their conjugation with GSH, a reaction catalyzed by glutathione S-transferases (GSTs). wikipedia.orgissx.org

Sequential Enzymatic Action: Following glutathione conjugation, the resulting molecule undergoes sequential enzymatic cleavage. Gamma-glutamyl transpeptidase and dipeptidases remove the glutamate (B1630785) and glycine (B1666218) residues, respectively, leaving a cysteine conjugate. wikipedia.org

N-Acetylation as the Final Step: The final step in the formation of a mercapturic acid is the acetylation of the amino group of the cysteine conjugate. wikipedia.org This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase. nih.gov

Studies using this compound as a model substrate helped to elucidate these steps. For instance, research demonstrated that administering S-Benzyl-L-cysteine to animals led to the urinary excretion of its corresponding mercapturic acid, N-acetyl-S-benzyl-L-cysteine. nih.gov

Metabolic Fate in Different Species

Early comparative studies revealed species-specific differences in the metabolism of this compound. For example, research comparing its metabolism in rats and marmosets showed that while benzylmercapturic acid was a major metabolite in both, the excretion of minor metabolites like benzylmercapturic acid sulphoxide and benzylcysteine was greater in the marmoset. nih.gov

The table below summarizes findings from a study on the metabolism of S-benzyl-N-malonyl-L-cysteine in rats, which provides insights into the metabolic pathway of related compounds. tandfonline.com

| Time Period | Percentage of Administered ¹⁴C Excreted in Urine |

| 0-24 hours | 66% |

| 0-72 hours | 79% |

This table shows the cumulative excretion of radioactivity in the urine of rats after a single oral dose of S-[¹⁴C]benzyl-N-malonyl-L-cysteine. The rapid excretion indicates efficient absorption and metabolism. tandfonline.com

Role of Hepato-Renal Cooperation

Further investigations highlighted the importance of inter-organ cooperation, particularly between the liver and kidneys, in the biosynthesis and elimination of mercapturic acids. oup.com Studies with isolated rat hepatocytes and perfused livers showed that this compound is taken up by the liver and converted to N-acetyl-S-benzylcysteine. oup.com This mercapturate is then transported into the plasma and subsequently taken up by the kidneys for urinary excretion. oup.com This process involves specific transport systems for organic anions. oup.com

Sulfoxidation as a Metabolic Pathway

In addition to N-acetylation, sulfoxidation was identified as another metabolic route for this compound. Research in the 1990s characterized a cysteine conjugate S-oxidase activity in rat liver and kidney microsomes, with S-benzyl-L-cysteine as a substrate. nih.gov This reaction, dependent on oxygen and NADPH, converts S-benzyl-L-cysteine to S-benzyl-L-cysteine sulfoxide. nih.gov Interestingly, this S-oxidase activity was found to be associated with flavin-containing monooxygenases (FMOs) rather than cytochrome P-450 enzymes. nih.gov

The following table presents data on the S-oxidase activity in rat liver and kidney microsomes.

| Enzyme Source | Vmax (nmol/min/mg protein) |

| Kidney Microsomes | ~3-fold greater than liver |

| Liver Microsomes | - |

This table illustrates the higher maximal velocity (Vmax) of S-benzyl-L-cysteine sulfoxide formation in kidney microsomes compared to liver microsomes in rats, indicating a more active sulfoxidation pathway in the kidneys. nih.gov

These initial studies laid the groundwork for our current understanding of how organisms defend themselves against a vast array of chemical insults through the mercapturic acid pathway, with this compound serving as a valuable tool in this research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-benzylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBAYRBVXCRIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3054-01-1, 16597-46-9 | |

| Record name | S-Benzylcysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC2527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis and Derivatization Methodologies for S Benzylcysteine

Chemical Synthesis Routes of S-Benzylcysteine and its Analogs

The synthesis of this compound and its various derivatives is crucial for its application in diverse areas of chemical and biological research. Methodologies range from classical organic reactions to more complex, modern synthetic strategies, enabling the creation of specifically labeled compounds, peptidic structures, and other valuable analogues.

Traditional Alkylation Methods for S-Benzyl-L-cysteine

The most common and established method for synthesizing S-Benzyl-L-cysteine is through the direct alkylation of L-cysteine. psu.edunih.gov This nucleophilic substitution reaction involves the thiol group of cysteine attacking an appropriate benzyl (B1604629) electrophile.

The typical procedure involves dissolving L-cysteine in an alkaline solution, such as aqueous sodium hydroxide (B78521), to deprotonate the thiol group, forming a thiolate anion. psu.edu This highly nucleophilic thiolate then reacts with a benzyl halide, most commonly benzyl bromide, to form the stable thioether linkage of S-Benzyl-L-cysteine. psu.edumdpi.com The reaction mixture is typically neutralized to precipitate the product, which can then be purified by filtration and washing. psu.edu This method is straightforward, uses readily available starting materials, and is effective for producing the compound on both laboratory and larger scales. mdpi.comgoogle.com

Table 1: Key Components in Traditional S-Alkylation of L-Cysteine

| Component | Role | Common Example(s) |

|---|---|---|

| Cysteine Source | Starting amino acid with free thiol | L-cysteine, L-cysteine hydrochloride |

| Base | Deprotonates the thiol group | Sodium hydroxide (NaOH) |

| Alkylating Agent | Provides the benzyl group | Benzyl bromide, Benzyl chloride |

An alternative approach utilizes dialkylcarbonates as the alkylating agents instead of alkyl halides, which are often hazardous. This method is considered a milder and safer industrial process. google.com

Synthesis of Deuterated this compound

Isotopically labeled amino acids are invaluable tools in metabolic studies, structural biology, and mechanistic investigations. Methods have been developed for the specific incorporation of deuterium (B1214612) into the this compound molecule at the α- and/or β-positions. osti.govnih.gov

One reported synthesis for S-benzyl-DL-(α-²H₁)-cysteine involves the condensation of the sodium salt of diethyl α-acetamidomalonate with benzyl chloromethyl sulfide (B99878), followed by hydrolysis with deuterium chloride (DCl). osti.gov For the synthesis of S-benzyl-DL-(β,β-²H₂)-cysteine, a Mannich reaction is employed, followed by treatment with sodium benzylmercaptide and subsequent hydrolysis. osti.gov Combining these strategies allows for the synthesis of S-benzyl-DL-(α,β,β,-²H₃)-cysteine. osti.gov The resulting racemic mixtures can be resolved into their respective enantiomers using enzymes like hog renal acylase. osti.gov More recent methods, such as palladium-catalyzed hydrogen-deuterium (H/D) exchange protocols, offer efficient routes for β-deuteration of protected amino amides, which can subsequently be converted to the desired deuterated amino acids. osti.gov

Table 2: Examples of Synthesized Deuterated this compound

| Compound | Method Summary | Reference |

|---|---|---|

| S-benzyl-DL-(α-²H₁)-cysteine | Condensation of diethyl α-acetamidomalonate derivative followed by DCl hydrolysis. | osti.gov |

| S-benzyl-DL-(β,β-²H₂)-cysteine | Mannich reaction followed by reaction with sodium benzylmercaptide and HCl hydrolysis. | osti.gov |

Synthesis of this compound Boronic Ester Derivatives

Boronic acid derivatives of amino acids are of significant interest, particularly as enzyme inhibitors. This compound boronic esters have been synthesized and evaluated as potent inhibitors of the 20S proteasome. psu.edursc.org

The synthesis starts with N-protected S-Benzyl-L-cysteine. psu.edu Common protecting groups for the amino function include tert-butoxycarbonyl (Boc) or methoxycarbonyl groups, which are introduced under basic conditions. psu.edu The protected this compound is then coupled with an appropriate amine, such as one containing a boronic ester, using standard peptide coupling reagents like N-methylmorpholine and methyl chloroformate. psu.edu This modular approach allows for the creation of a variety of derivatives. For instance, S-benzyl-cysteine-(3-phenyl)boronic ester was synthesized and showed significant inhibitory activity against the chymotrypsin-like activity of the proteasome. psu.edursc.orgresearchgate.net The position of the boronic ester group on the aromatic ring was found to be crucial for the inhibitory potency. psu.edu

Table 3: Synthesis Steps for this compound Boronic Ester Derivatives

| Step | Description | Reagents |

|---|---|---|

| 1. S-Alkylation | Traditional synthesis of S-Benzyl-L-cysteine. | L-cysteine, Benzyl bromide, NaOH |

| 2. N-Protection | Protection of the amino group. | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) |

Synthesis of Cyclic Dipeptides (CDPs) Containing S-Benzyl-L-cysteine

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are conformationally constrained structures that are valuable in materials science and as scaffolds in medicinal chemistry. researchgate.netgoogle.com Several S-Benzyl-L-cysteine-containing CDPs have been synthesized to study their self-assembly and gelation properties. researchgate.netresearchgate.net

The synthesis is typically performed in solution or using solid-phase techniques. researchgate.netgoogle.com A common solution-phase route involves the coupling of two N-protected amino acids, one of which is S-Benzyl-L-cysteine, to form a linear dipeptide. researchgate.net After selective deprotection of the N-terminus and C-terminus, the linear precursor undergoes an intramolecular cyclization reaction, often promoted by a mild base, to form the diketopiperazine ring. researchgate.net Solid-phase synthesis offers advantages for large-scale production and purification. google.com This involves attaching the initial amino acid to a resin, followed by sequential coupling, deprotection, and on-resin cyclization before cleavage from the solid support. google.com

Figure 1: General Synthetic Scheme for S-Benzyl-L-cysteine CDPs A visual representation of the reaction sequence from protected amino acids to the final cyclic dipeptide.

Source: Adapted from Ghosh et al., 2023. researchgate.net

Synthesis of Peptidic Substrates and Inhibitors with this compound Moiety

The this compound moiety has been incorporated into peptidic structures to serve as substrates or inhibitors for various enzymes. kyoto-u.ac.jphzdr.de Its size and hydrophobic nature make it a suitable residue for probing the S1 specificity pocket of certain proteases, such as cathepsin B. hzdr.de

The synthesis of these peptides follows standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies. N-protected S-Benzyl-L-cysteine is used as a building block and is sequentially coupled to other amino acids to build the desired peptide chain. kyoto-u.ac.jpnih.gov For example, this compound has been used as a starting material in the synthesis of selenocysteine-containing peptides. kyoto-u.ac.jp Furthermore, peptidic substrates containing this compound, such as ε-H₂N-Cap-Leu-(S-Bzl)Cys-AMC, have been synthesized to determine the P1 specificity of enzymes like cathepsin B. hzdr.de The S-benzyl group can also serve as a protecting group for cysteine, which is later removed in the final steps of a synthesis to yield a free thiol-containing peptide.

Synthesis of α-Hydroxy-Analogues of this compound

The replacement of the α-amino group of an amino acid with a hydroxyl group can lead to compounds with interesting biological properties. The α-hydroxy-analogue of this compound is 2-hydroxy-3-benzylthiopropanoic acid. researchgate.netrsc.orgrsc.org

This analogue is synthesized by the condensation of β-chlorolactic acid with toluene-α-thiol (benzyl mercaptan). researchgate.netrsc.orgrsc.org The reaction yields the racemic 2-hydroxy-3-benzylthiopropanoic acid. The individual optical isomers can be separated through resolution using chiral resolving agents like brucine (B1667951) and quinine. researchgate.netrsc.org This hydroxy analogue has been incorporated into vasopressin analogues to study ligand-receptor interactions. nih.gov

Table 4: Synthesis of 2-Hydroxy-3-benzylthiopropanoic Acid

| Reactant 1 | Reactant 2 | Product |

|---|

Enzymatic Synthesis and Biotransformation of this compound Derivatives

The enzymatic production and subsequent biological transformation of this compound and its derivatives are intricate processes involving specific enzymes and metabolic routes. These pathways are crucial for both the synthesis of these compounds and their breakdown and elimination from biological systems.

Cysteine Synthase and its Substrate Specificity for this compound Formation

Cysteine synthase, also known as O-acetylserine (thiol) lyase, is a key enzyme in the synthesis of L-cysteine. nih.gov Research has shown that this enzyme exhibits a broad substrate specificity, enabling it to catalyze the formation of various S-substituted cysteine derivatives, including this compound. scispace.com

In a study utilizing partially purified cysteine synthase from onion (Allium cepa) and Escherichia coli, the enzyme was shown to effectively use benzyl mercaptan as a substrate in place of sulfide. scispace.com When incubated with O-acetyl-L-serine and benzyl mercaptan, both the plant and bacterial enzymes produced this compound. scispace.com This demonstrates the non-specific action of cysteine synthase, which can incorporate a range of thiols to form corresponding cysteine derivatives. scispace.com The ability of cysteine synthase from different organisms to utilize benzyl mercaptan highlights a potentially widespread mechanism for the formation of this compound. scispace.com

Further research has explored the inhibition of cysteine synthase by S-benzyl-L-cysteine (SBC). In silico docking studies indicated that SBC has a favorable interaction with the active site of the enzyme from Arabidopsis thaliana. nih.gov Subsequent in vitro experiments confirmed that SBC acts as a non-competitive inhibitor of this enzyme. nih.gov

The substrate flexibility of cysteine synthase is further highlighted by its ability to utilize various other thiols, such as methyl, ethyl, propyl, and allyl mercaptans, to form their respective S-substituted cysteines. scispace.com However, the reaction with butyl mercaptan was observed to be weak, which may be attributed to its lower water solubility. scispace.com

Table 1: Substrate Specificity of Cysteine Synthase

| Substrate (Thiol) | Product | Enzyme Source | Reference |

|---|---|---|---|

| Benzyl Mercaptan | This compound | Onion (Allium cepa), E. coli | scispace.com |

| Methyl Mercaptan | S-Methylcysteine | Onion (Allium cepa), E. coli | scispace.com |

| Ethyl Mercaptan | S-Ethylcysteine | Onion (Allium cepa), E. coli | scispace.com |

| Propyl Mercaptan | S-Propylcysteine | Onion (Allium cepa), E. coli | scispace.com |

| Allyl Mercaptan | S-Allylcysteine | Onion (Allium cepa), E. coli | scispace.com |

| Butyl Mercaptan | Weak reaction | Onion (Allium cepa), E. coli | scispace.com |

Metabolic Conversion Pathways of this compound

Once formed or introduced into a biological system, this compound undergoes several metabolic conversions. A primary pathway involves its transformation into mercapturic acid, a process that facilitates its excretion. nih.govnih.gov This biotransformation is a cooperative effort between different organs, primarily the liver and kidneys. nih.gov

In vivo studies have shown that this compound is rapidly taken up by the liver and acetylated to form N-acetyl-S-benzylcysteine. nih.govnih.gov This N-acetyl derivative is then transported into the plasma and subsequently to the kidneys for excretion in the urine. nih.gov This process is part of the mercapturic acid pathway, a major route for the detoxification of xenobiotics. researchgate.net The biosynthesis of mercapturic acids from cysteine S-conjugates like this compound is a critical detoxification mechanism. nih.gov

Another metabolic fate of this compound involves a cysteine salvage pathway discovered in soil bacteria. acs.orgacs.org In this pathway, S-alkylated cysteine is first acetylated and then oxidized to a sulfoxide (B87167). acs.orgacs.org A flavoenzyme, CmoJ, then catalyzes the cleavage of this sulfoxide to yield a sulfenic acid. acs.org This pathway represents a method for bacteria to dealkylate S-alkylated cysteines. acs.org

In the plant Petiveria alliacea, a derivative of this compound, S-benzyl-l-cysteine sulfoxide (petiveriin), serves as a substrate for the enzyme alliinase. nih.gov The action of alliinase on petiveriin produces a sulfenic acid intermediate. nih.gov This intermediate can then be acted upon by a novel lachrymatory factor synthase (LFS) to form (Z)-phenylmethanethial S-oxide. nih.gov Alternatively, if the sulfenic acid escapes the LFS, it can condense to form S-benzyl phenylmethanethiosulfinate (petivericin). nih.gov

The metabolic conversion of this compound and its derivatives illustrates the diverse enzymatic machinery that has evolved to handle such compounds, leading to detoxification, salvage, or the production of biologically active molecules.

Table 2: Metabolic Products of this compound and its Derivatives

| Starting Compound | Key Enzyme(s) | Metabolic Product(s) | Organism/System | Reference |

|---|---|---|---|---|

| This compound | Acetyltransferase | N-acetyl-S-benzylcysteine | Rat (in vivo) | nih.govnih.gov |

| S-Alkylated Cysteine | Acetyltransferase, CmoO, CmoJ | Sulfenic acid | Soil bacteria | acs.orgacs.org |

| S-benzyl-l-cysteine sulfoxide (petiveriin) | Alliinase, Lachrymatory factor synthase | (Z)-phenylmethanethial S-oxide, S-benzyl phenylmethanethiosulfinate | Petiveria alliacea | nih.gov |

Molecular Mechanisms of S Benzylcysteine Action

Cell Cycle Regulation and Apoptosis Induction by S-Benzylcysteine

This compound has been shown to significantly inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. waocp.orgnih.gov Studies on human gastric cancer SGC-7901 cells have indicated that SBC can suppress cell survival in a manner dependent on both concentration and time. waocp.org The primary mechanisms involve halting the cell cycle at a specific phase and activating the intrinsic pathway of apoptosis. semanticscholar.orgkoreascience.kr

Investigations using flow cytometry have demonstrated that this compound treatment leads to an arrest of cancer cells in the G2 phase of the cell cycle. waocp.orgsemanticscholar.org In human gastric cancer SGC-7901 cells, exposure to SBC resulted in an accumulation of cells in the G2 phase, increasing from a baseline of 8.98% to 12.66%. semanticscholar.org This blockage at the G2 checkpoint prevents the cells from entering mitosis, thereby inhibiting their proliferation. semanticscholar.orgfrontiersin.org

The induction of apoptosis by this compound is primarily mediated through the mitochondrial-dependent or intrinsic pathway. semanticscholar.orgkoreascience.kr This pathway is initiated by cellular stress and culminates in the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis. semanticscholar.orgbiovendor.com

A key event in the mitochondrial pathway of apoptosis is the activation of initiator caspase-9, which then activates effector caspases like caspase-3. semanticscholar.orgbiovendor.com Studies have shown that treatment with this compound significantly enhances the enzymatic activities of both caspase-9 and caspase-3 in SGC-7901 cells. waocp.orgsemanticscholar.orgnih.gov Conversely, the activity of caspase-8, which is central to the extrinsic apoptotic pathway, is largely unaffected by SBC treatment. semanticscholar.orgkoreascience.kr This specificity highlights the central role of the mitochondrial pathway in SBC-induced apoptosis. semanticscholar.org

A critical step in the mitochondrial-dependent apoptotic pathway is the disruption of the mitochondrial outer membrane, which leads to the dissipation of the mitochondrial membrane potential (ΔΨm). semanticscholar.orgbiovendor.com Treatment with this compound has been observed to dramatically induce the loss of ΔΨm in human gastric cancer cells. waocp.orgsemanticscholar.orgkoreascience.kr This event is a key indicator of mitochondrial dysfunction and a trigger for the release of pro-apoptotic factors from the mitochondria, leading to the activation of the caspase cascade. semanticscholar.org

The tumor suppressor protein p53 and the Bcl-2 family of proteins are crucial regulators of the mitochondrial apoptotic pathway. semanticscholar.orgsciepub.com this compound leverages these pathways to induce apoptosis in cancer cells. semanticscholar.orgkoreascience.kr

Western blotting analysis has revealed that this compound-induced apoptosis is accompanied by a significant up-regulation in the expression of the p53 tumor suppressor protein and the pro-apoptotic protein Bax. waocp.orgsemanticscholar.orgnih.gov In one study, SBC treatment led to a 200.21% increase in p53 expression and a 356.03% increase in Bax expression compared to controls. semanticscholar.org The tumor suppressor gene p53 can initiate cell cycle arrest and apoptosis in response to cellular stress. semanticscholar.org Furthermore, p53 can directly influence the intrinsic apoptotic pathway by interacting with Bcl-2 family proteins. semanticscholar.org The increased expression of Bax, a target of p53, alongside the down-regulation of the anti-apoptotic protein Bcl-2, shifts the Bax/Bcl-2 ratio in favor of apoptosis. semanticscholar.orgkoreascience.kr This altered ratio contributes to the permeabilization of the mitochondrial membrane, further promoting the apoptotic process. semanticscholar.org

p53 and Bax/Bcl-2 Pathways in this compound-Induced Apoptosis

Down-regulation of Bcl-2 Expression

This compound (SBC) has been identified as a modulator of apoptosis, partly through its influence on the Bcl-2 family of proteins. nih.govsemanticscholar.org In studies conducted on human gastric cancer SGC-7901 cells, treatment with SBC was shown to induce apoptosis. nih.govwaocp.orgkoreascience.kr A key component of this pro-apoptotic activity is the observed down-regulation of the anti-apoptotic protein Bcl-2. nih.govwaocp.orgkoreascience.krkoreascience.kr Western blotting analysis confirmed that as part of the mitochondrial-dependent apoptosis pathway triggered by SBC, the expression of Bcl-2 was significantly decreased. nih.govsemanticscholar.org This down-regulation contributes to an increased Bax/Bcl-2 ratio, a critical factor that promotes the dissipation of the mitochondrial membrane potential and subsequent activation of the caspase cascade, leading to programmed cell death. nih.govsemanticscholar.org

Enzyme Inhibition and Modulation by this compound and its Derivatives

This compound and its synthetic derivatives have been shown to interact with and inhibit key enzymes, demonstrating their potential as modulators of cellular functions. These interactions include the inhibition of the proteasome by boronic ester derivatives and the direct inhibition of an essential enzyme in the sulfur assimilation pathway.

Proteasome Inhibition by this compound Boronic Ester Derivatives

Boronic acid and ester derivatives of amino acids, including those derived from L-cysteine, have been developed as a class of proteasome inhibitors. psu.edugoogle.com Through a straightforward synthetic route, S-benzyl-cysteine boronic ester derivatives have been created to target the 20S proteasome, a core component of the ubiquitin-proteasome system responsible for degrading the majority of intracellular proteins. psu.edursc.org The presence of the boron moiety is crucial for the inhibitory activity of this class of compounds. psu.edu

Inhibition of 20S Proteasome Chymotrypsin-like Activity

The catalytic core of the 20S proteasome possesses multiple peptidase activities, including chymotrypsin-like (CT-L), trypsin-like, and post-glutamyl peptide hydrolysis activities. psu.edu Research has shown that this compound boronic ester derivatives are effective inhibitors of this complex. psu.edu Specifically, the compound S-benzyl-cysteine-(3-phenyl)boronic ester demonstrated significant and reversible inhibition of the 20S proteasome's chymotrypsin-like (β5) activity, with IC50 values reaching 52 μM. psu.edursc.orgresearchgate.net

Further investigation into the selectivity of these inhibitors revealed that they are specific for the β5 active site. psu.edu Boronic ester derivatives of S-benzyl-cysteine showed no inhibitory action against the β1 (caspase-like) or β2 (trypsin-like) active sites of the proteasome. psu.edu This highlights the targeted nature of their interaction with the proteasome complex.

| Inhibitor | Target Enzyme Activity | IC50 Value | Inhibition Type | Selectivity |

|---|---|---|---|---|

| S-benzyl-cysteine-(3-phenyl)boronic ester | 20S Proteasome Chymotrypsin-like (β5) Activity | 52 μM | Reversible | Specific for β5; no inhibition of β1 or β2 sites |

Molecular Modeling of Interactions with Proteasome Structure

To elucidate the mechanism of inhibition, molecular modeling studies have been employed. psu.edursc.org These computational analyses have been instrumental in understanding the interactions between the this compound boronic ester derivatives and the three-dimensional structure of the proteasome. psu.edursc.org The modeling provided valuable insights into the interaction mechanism, helping to explain the observed inhibitory activity and the differences in binding when compared to other proteasome inhibitors like bortezomib. psu.edu Such studies are crucial for the rational design of new and more potent boronate-based proteasome inhibitors. psu.edu

O-Acetylserine (thiol) Lyase (OAS-TL) Inhibition by S-Benzyl-L-cysteine

S-Benzyl-L-cysteine (SBC) has been identified as an inhibitor of O-acetylserine (thiol) lyase (OAS-TL), a key enzyme in the sulfur assimilation pathway of plants and bacteria. preprints.orgnih.govmdpi.com This enzyme catalyzes the synthesis of L-cysteine from O-acetylserine and sulfide (B99878). nih.govmdpi.com In silico docking studies suggested that SBC interacts effectively with the active site of OAS-TL. nih.gov Subsequent in vitro and in vivo experiments confirmed that SBC acts as an inhibitor of this enzyme, leading to a reduction in L-cysteine synthesis. nih.govnih.gov This inhibitory action has been proposed as a potential mechanism for the development of novel herbicides. preprints.orgnih.govmdpi.com

Non-Competitive Inhibition Kinetics

Kinetic studies have been performed to characterize the nature of the enzymatic inhibition of OAS-TL by S-Benzyl-L-cysteine. nih.gov In vitro experiments using OAS-TL from Arabidopsis thaliana demonstrated that SBC functions as a non-competitive inhibitor. nih.gov In a non-competitive inhibition model, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The kinetic parameters determined for this interaction were a Kic of 4.29 mM and a Kiu of 5.12 mM. nih.gov

| Inhibitor | Enzyme (Source) | Inhibition Type | Kic (Inhibitor constant, competitive) | Kiu (Inhibitor constant, uncompetitive) |

|---|---|---|---|---|

| S-Benzyl-L-cysteine | O-Acetylserine (thiol) lyase (Arabidopsis thaliana) | Non-competitive | 4.29 mM | 5.12 mM |

Impact on L-cysteine Synthesis

This compound (SBC) has been identified as an inhibitor of L-cysteine synthesis. Research demonstrates that SBC acts as a non-competitive inhibitor of O-acetylserine (thiol) lyase (OAS-TL), a key enzyme in the sulfur assimilation pathway responsible for the final step of L-cysteine biosynthesis. nih.gov This pathway involves the incorporation of sulfate (B86663) into O-acetylserine (OAS). nih.gov The inhibition of OAS-TL by SBC leads to a reduction in the synthesis of L-cysteine. nih.gov In plant models, this reduction has been shown to be the primary cause of growth inhibition, an effect that can be mitigated by supplementing with L-cysteine. nih.gov

In vitro experiments with OAS-TL from Arabidopsis thaliana have quantified the inhibitory effect of SBC. The inhibition constants were determined as follows:

| Inhibition Constant | Value (mM) |

| Kic (Competitive) | 4.29 |

| Kiu (Uncompetitive) | 5.12 |

| Data from in vitro experiments on OAS-TL from Arabidopsis thaliana. nih.gov |

In silico Docking Studies with OAS-TL

Computational docking studies have provided insight into the interaction between this compound and O-acetylserine (thiol) lyase (OAS-TL). These in silico experiments show that SBC interacts favorably with the active site of the enzyme. nih.gov The docking score for SBC was found to be -7.0 kcal mol⁻¹, which is a more favorable score than that of the enzyme's natural substrate, O-acetylserine (OAS), which had a docking score of -6.6 kcal mol⁻¹. nih.gov This suggests a strong and suitable interaction of SBC within the enzyme's active site, supporting its role as an effective inhibitor. nih.gov

| Compound | Docking Score (kcal mol⁻¹) |

| S-Benzyl-L-cysteine (SBC) | -7.0 |

| O-acetylserine (OAS) | -6.6 |

| Comparison of docking scores for SBC and the natural substrate OAS with the OAS-TL active site. nih.gov |

ASCT2 Inhibition by this compound

This compound acts as a competitive inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a membrane protein responsible for transporting neutral amino acids. medchemexpress.commedchemexpress.comnih.gov This inhibition mechanism indicates that this compound binds directly to the substrate-binding site of ASCT2, competing with natural substrates like alanine (B10760859) and glutamine. medchemexpress.commedchemexpress.comnih.govnih.gov The apparent inhibition constant (Ki) for benzylcysteine binding to ASCT2 has been determined to be 780 μM. medchemexpress.commedchemexpress.comnih.gov

Homology models based on related transporter structures, such as GltPh, have been used to understand this interaction. nih.govsci-hub.se These models predict that the hydrophobic benzyl (B1604629) group of this compound occupies a hydrophobic pocket within the binding site. nih.govsci-hub.se The opening of the hairpin loop 2 (HP2) in the outward-open conformation of the transporter reveals this pocket, allowing the inhibitor to bind. plos.org The interaction is further stabilized by hydrogen bonds between the amino acid backbone of the inhibitor and key residues in the transporter's binding site. plos.org

Methylated-DNA--protein-cysteine methyltransferase (MGMT) Inactivation

This compound is formed as a product during the inactivation of O6-alkylguanine-DNA alkyltransferase (AGT), also known as Methylated-DNA--protein-cysteine methyltransferase (MGMT), by the pseudosubstrate O6-benzylguanine (O6-BG). aacrjournals.orgnih.gov MGMT is a crucial DNA repair enzyme that protects cells from the mutagenic effects of alkylating agents by transferring the alkyl group from damaged DNA to an internal cysteine residue. researchgate.netuniprot.orgaacrjournals.org This process is a "suicide" reaction, as the enzyme is irreversibly inactivated. uniprot.orgdrugbank.com

O6-BG acts as a potent inactivator of MGMT by mimicking the alkylated guanine (B1146940) substrate. aacrjournals.orgnih.gov The enzyme binds to O6-BG and facilitates the covalent transfer of the benzyl group to its active site cysteine, Cys145. aacrjournals.orgnih.gov This reaction results in the formation of this compound at the active site and the irreversible inactivation of the MGMT protein. aacrjournals.orgnih.gov The inactivated enzyme is then targeted for degradation through the ubiquitin-proteasome pathway. aacrjournals.org

Thiolation and Nitrosylation of Cys145

The active site Cys145 of MGMT is a highly nucleophilic residue, making it susceptible to modifications beyond benzylation, such as thiolation and nitrosylation, which also lead to enzyme inactivation. mdpi.com The reactivity of Cys145 allows it to react with glutathione (B108866) (GSH) to form a mixed disulfide bond or to be nitrosylated. mdpi.com

Experiments designed to probe the mechanism of MGMT inhibition have utilized biotin-labeled O6-benzylguanine probes. mdpi.com These probes specifically target and bind to the Cys145 residue, forming a covalent this compound adduct, which confirms the direct interaction and modification of this critical cysteine residue during inactivation. mdpi.com

Substrate Specificity for Serum Cystine Aminopeptidase (B13392206)

This compound derivatives have been utilized as synthetic substrates to measure the activity of serum cystine aminopeptidase, also known as oxytocinase. jst.go.jpnih.gov Specifically, S-benzyl-L-cysteine-4'-nitroanilide and this compound-methylcoumarinamide (S-Bz-Cys-MCA) have been employed in kinetic and screening assays. jst.go.jpnih.gov The hydrolysis of these substrates by the enzyme releases a chromogenic or fluorogenic molecule (4-nitroanilide or 7-amino-4-methylcoumarin), allowing for spectrophotometric or fluorometric quantification of enzyme activity. jst.go.jpnih.gov The use of these this compound-based substrates has been instrumental in distinguishing cystine aminopeptidase activity from other aminopeptidases in biological samples like human skeletal muscle and serum. jst.go.jp

Interactions with Polyisoprenylated Proteins

This compound is a structural analog of S-farnesylcysteine, the C-terminal amino acid of polyisoprenylated proteins like Ras. Polyisoprenylation is a critical post-translational modification for a variety of eukaryotic proteins, influencing their membrane association and biological activity. researchgate.net Inhibition of this pathway is a therapeutic strategy for cancers with hyperactive growth signaling. nih.gov

It is hypothesized that polyisoprenylated cysteinyl amide inhibitors (PCAIs), which are structurally similar to the modified C-terminus of proteins like Ras, may disrupt the polyisoprenylation-dependent interactions of these proteins. oncotarget.com These interactions are often crucial for their function and can involve chaperone proteins such as galectin 3, 8, 14-3-3, PRA1, and calmodulin (CALM), which are involved in subcellular trafficking. oncotarget.com By mimicking the S-farnesylcysteine moiety, compounds like this compound derivatives could competitively interfere with these interactions, leading to the displacement of polyisoprenylated G-proteins from their functional locations and subsequent degradation. oncotarget.com

Studies have shown that some PCAIs can lead to a significant decrease in the levels of key monomeric G-proteins like KRAS, RHOA, RAC1, and CDC42 in cancer cell lines. oncotarget.com The mechanism is thought to involve the disruption of protein-protein interactions that are dependent on the polyisoprenyl group. nih.govoncotarget.com For instance, the interaction of K-Ras4B with calmodulin inhibits its phosphorylation, which in turn controls its polyisoprenylation-dependent interactions. nih.gov Disruption of such interactions by PCAIs could alter the localization, function, and degradation of these critical signaling proteins. nih.gov

Flavin-containing Monooxygenases (FMOs) and S-Oxidation of S-Benzyl-L-cysteine

Flavin-containing monooxygenases (FMOs) are a family of microsomal enzymes that catalyze the NADPH- and oxygen-dependent oxidation of various xenobiotics and endogenous compounds containing soft nucleophilic heteroatoms, such as nitrogen and sulfur. ebi.ac.ukmdpi.comfrontiersin.org S-Benzyl-L-cysteine (SBC) has been identified as a substrate for these enzymes, undergoing S-oxidation to form its corresponding sulfoxide (B87167). nih.govnih.gov

Research using rabbit liver microsomes has demonstrated that the S-oxidation of SBC is a highly stereoselective and NADPH-dependent process. nih.gov This enzymatic activity was inhibited by methimazole, a known FMO substrate, but not by the cytochrome P450 inhibitor 1-benzylimidazole, suggesting that FMOs are the primary catalysts for SBC sulfoxidation. nih.gov Further studies with cDNA-expressed rabbit FMO isoforms revealed that FMO1 and FMO3 can S-oxidize SBC. nih.gov The kinetic values obtained with FMO3 were comparable to those from rabbit liver microsomes. nih.gov S-Benzyl-L-cysteine, having a more nucleophilic sulfur atom, is considered a much better substrate for FMOs compared to compounds with less nucleophilic sulfur atoms. nih.gov

The S-oxidase activities in rat liver and kidney have also been linked to FMOs, particularly isoforms structurally related to FMO1. nih.gov Given that S-benzyl-L-cysteine can be considered a model for endogenous cysteine S-conjugates, it is suggested that FMOs may play a role in the metabolism of compounds like cysteinylcatecholamines and cysteinylleukotrienes. nih.gov While human FMOs have not been directly characterized for TCVC metabolism, their kinetic similarities with rat and rabbit FMOs for substrates like S-benzyl-L-cysteine suggest that human FMO3 may also be involved in the S-oxidation of such compounds. psu.edu

Molecular Interactions and Structure-Activity Relationships (SAR)

SAR of this compound Derivatives as Eg5 Inhibitors

The mitotic kinesin Eg5 is a validated target in cancer chemotherapy, and its inhibition prevents the formation of the bipolar spindle, leading to mitotic arrest. nih.gov S-trityl-L-cysteine (STLC), a derivative of this compound, was identified as a potent allosteric inhibitor of Eg5. nih.govnih.gov This has spurred the synthesis and evaluation of numerous STLC derivatives to understand their structure-activity relationships (SAR).

These inhibitors bind to an allosteric pocket in the Eg5 motor domain. nih.gov SAR studies have led to the development of new STLC-like compounds with significantly improved in vitro inhibitory activity, reaching the low nanomolar range. nih.gov Molecular docking and the determination of Eg5-inhibitor complex structures have been instrumental in elucidating the SAR of these compounds. nih.gov Furthermore, some of these novel inhibitors have shown the potential to overcome multidrug resistance mediated by P-glycoprotein overexpression. nih.gov In neuroblastoma cells, STLC has been shown to induce apoptosis and cell cycle arrest in a dose-dependent manner, highlighting its therapeutic potential. nih.gov

SAR of Boronic Acid Derivatives of Tyropeptin with this compound Substituent

Tyropeptins are potent inhibitors of the proteasome, a key target for anticancer drugs. researchgate.netnih.gov The incorporation of a boronic acid moiety into tyropeptin derivatives has been shown to enhance their inhibitory activity. researchgate.net Structure-activity relationship (SAR) studies have been conducted on these boronic acid derivatives, including those with an this compound substituent. researchgate.net

One such study synthesized a series of tyropeptin-boronic acid derivatives with variations at the N-terminal acyl moiety and the P2 position. researchgate.net Among these, a boronic ester derivative featuring an this compound-(3-phenyl) substituent demonstrated potent inhibition of the chymotrypsin-like activity of the proteasome, with an IC50 value of 52 μM. researchgate.net This highlights the potential of incorporating this compound and its derivatives into the design of novel and effective proteasome inhibitors. Further modifications, such as the introduction of a 3-phenoxyphenylacetamide or a 3-fluoro picolinamide, have yielded even more potent inhibitors. researchgate.net

Influence of this compound Moiety on Peptide Self-Assembly and Hydrogelation

The self-assembly of peptides into ordered nanostructures, such as hydrogels, is a rapidly advancing field with applications in biomaterials and drug delivery. researchgate.netresearchgate.net The this compound moiety has been shown to play a significant role in promoting peptide self-assembly and hydrogelation. researchgate.netmdpi.comnih.gov

A cyclic dipeptide composed of L-leucine and S-benzyl protected L-cysteine, cyclo-(Leu-S-Bzl-Cys), has been reported to form a stable and thermoreversible hydrogel under physiological conditions. researchgate.netnih.gov This hydrogel exhibits remarkable stability over a wide pH range (6-12) and for extended periods. researchgate.netnih.gov The self-assembly process results in a highly cross-linked nanofibrillar network that effectively immobilizes water molecules. researchgate.netresearchgate.net

β-Sheet Secondary Structure Stabilization

A key driving force for the self-assembly of many peptides into hydrogels is the formation of β-sheet secondary structures. mdpi.com The this compound-containing cyclic dipeptide, cyclo-(Leu-S-Bzl-Cys), has been shown to adopt an antiparallel β-sheet conformation in its self-assembled state. researchgate.netresearchgate.netnih.gov This was confirmed through various analytical techniques, including circular dichroism (CD) and Fourier transform infrared (FT-IR) spectroscopy. researchgate.netresearchgate.netnih.gov The formation of these β-sheet arrangements and amyloid-like fibrils was further substantiated by Thioflavin-T (ThT) binding assays. researchgate.netresearchgate.net The rigid and planar nature of the benzyl group in this compound likely contributes to the stabilization of these β-sheet structures through π-π stacking and hydrophobic interactions, which, in addition to intermolecular hydrogen bonding between amide groups, drives the formation of the stable hydrogel network. researchgate.netmdpi.com

Hydrophobic and Hydrogen Bonding Interactions

The structure of this compound, featuring both a benzyl group and the amino acid backbone, allows it to participate in both hydrophobic and hydrogen bonding interactions, which are crucial for its molecular and self-assembly behaviors. vulcanchem.comresearchgate.net

Hydrophobic Interactions: The benzyl group of this compound provides a significant hydrophobic character. This hydrophobicity is a driving force in the self-assembly of this compound-containing peptides. researchgate.net In aqueous environments, the hydrophobic benzyl moieties tend to cluster together to minimize contact with water, a phenomenon that plays a key role in the formation of larger molecular assemblies. researchgate.netnih.gov Studies on S-benzyl-protected cysteine tripeptides have shown that hydrophobic interactions, in conjunction with hydrogen bonding, stabilize the formation of structures like annular protofibrils. researchgate.net

A summary of the interactions is provided in the table below:

| Interaction Type | Participating Moiety in this compound | Role in Molecular Action |

| Hydrophobic | Benzyl group | Drives self-assembly and burial within protein cores researchgate.netnih.gov |

| Hydrogen Bonding | Amino and Carboxyl groups | Stabilizes secondary structures and crystal lattices vulcanchem.comresearchgate.netresearchgate.net |

Role in Polyisoprenylated Protein Interactions

Polyisoprenylation is a post-translational modification where a farnesyl or geranylgeranyl group is attached to a cysteine residue at the C-terminus of a protein. researchgate.netnih.gov This modification is crucial for the membrane association and function of many proteins, including the Ras family of oncoproteins. researchgate.net

While this compound itself is not a direct component of this pathway, its structure as an S-substituted cysteine provides a model for understanding the interactions of the modified cysteine residue. The thioether linkage in this compound is analogous to the thioether bond that attaches the isoprenoid group to the cysteine. vulcanchem.comresearchgate.net The hydrophobic benzyl group can mimic the hydrophobic nature of the isoprenoid chain, which is critical for protein-protein and protein-membrane interactions. nih.govnih.gov

Research on polyisoprenylated proteins suggests that the hydrophobic moiety attached to the cysteine is essential for interactions with chaperone proteins and for the proper localization and function of the protein. nih.gov The methylation of the terminal carboxyl group of the polyisoprenylated cysteine neutralizes its negative charge, which is thought to influence the protein's conformation and its interactions. nih.gov The study of compounds like this compound can therefore provide insights into the steric and hydrophobic requirements of the binding pockets that recognize polyisoprenylated cysteines.

Impact of this compound in Cyclic Dipeptide Self-Assembly for Nanomaterials

Cyclic dipeptides (CDPs) are known for their propensity to self-assemble into a variety of functional nanomaterials due to their structural rigidity and stability. researchgate.netresearchgate.net The incorporation of this compound into CDP structures has been shown to significantly influence their self-assembly properties, leading to the formation of hydrogels and other nanostructures with potential applications in areas like drug delivery and water purification. researchgate.net

The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net In this compound-containing CDPs, the benzyl group's hydrophobicity is a key factor. By systematically varying the hydrophobicity of the other amino acid in the CDP, researchers have demonstrated that increased hydrophobicity, in concert with hydrogen bonding, promotes the formation of stable hydrogels. researchgate.net

For instance, a cyclic dipeptide composed of L-leucine and S-benzyl-L-cysteine, cyclo-(Leu-S-Bzl-Cys), has been shown to form a stable hydrogel under physiological conditions. researchgate.net Analytical techniques have revealed that these hydrogels are composed of nanofibrillar networks with a high content of β-sheet structures, which are stabilized by intermolecular hydrogen bonds. researchgate.netresearchgate.net The self-assembly of these CDPs can create highly cross-linked networks that immobilize water molecules, leading to gelation. researchgate.netresearchgate.net

The resulting nanomaterials exhibit interesting properties, such as thermo-reversibility and pH stability, making them attractive for various applications. researchgate.net The ability of these this compound-based hydrogels to encapsulate and sustainably release drugs has been demonstrated, highlighting their potential in the biomedical field. researchgate.netmdpi.com

A table summarizing the findings on this compound-based cyclic dipeptides is presented below:

| Cyclic Dipeptide System | Key Findings on Self-Assembly | Resulting Nanostructure | Potential Application |

| S‐benzyl‐L‐cysteine‐based CDPs (P1‐P6) | Hydrophobicity and hydrogen bonding drive gelation. researchgate.net | Nanofibrillar networks rich in β-sheets. researchgate.net | Water purification. researchgate.net |

| cyclo-(Leu-S-Bzl-Cys) | Forms stable hydrogel at physiological pH and temperature. researchgate.net | Highly cross-linked nanofibrillar network. researchgate.net | Sustainable drug delivery. researchgate.net |

| Co-assembly with nucleosides | Driven by intermolecular hydrogen bonding. acs.org | Diverse nanoarchitectures (nanotubes, nanospheres, etc.). acs.org | Drug delivery carrier. acs.org |

Pharmacological and Biological Activities of S Benzylcysteine

Anticancer Activities of S-Benzylcysteine and its Analogs

This compound has demonstrated notable anticancer effects in various studies. Its activity is often compared to its structural analog, S-Allylcysteine (SAC), a well-known organosulfur compound from garlic.

This compound is a structural analog of S-Allylcysteine (SAC), a major water-soluble compound found in aged garlic extract. nih.govwaocp.orgnih.gov While both compounds share a cysteine core, studies have shown that their biological activities can differ significantly. semanticscholar.org In research comparing their anticancer effects on human gastric cancer cells, the inhibitory activities of SBC were found to be stronger than those of SAC. nih.govwaocp.orgsemanticscholar.orgkoreascience.kr SBC more effectively suppressed the survival rate of these cancer cells in a manner dependent on both concentration and time. nih.govwaocp.orgsemanticscholar.org

Furthermore, the antioxidant properties of SAC have been linked to its ability to scavenge free radicals like hydroxyl (•OH) and peroxyl (ROO•) radicals. acs.org This activity was significantly diminished when the allyl group of SAC was replaced with a benzyl (B1604629) group, as in this compound, indicating a crucial role for the allyl group in this specific free-radical scavenging mechanism. acs.org

The anticancer mechanism of this compound has been specifically investigated in the human gastric cancer cell line SGC-7901. nih.govwaocp.orgkoreascience.kr SBC was shown to significantly inhibit the proliferation and survival of SGC-7901 cells. nih.govwaocp.orgsemanticscholar.org This cytotoxic activity is achieved through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govwaocp.orgsemanticscholar.org

Flow cytometry analysis revealed that SBC causes the cancer cells to arrest in the G2 phase of the cell cycle. nih.govwaocp.orgsemanticscholar.org The induction of apoptosis was confirmed by observing typical apoptotic morphological changes using a Hoechst 33258 dye assay. nih.govwaocp.org The apoptotic mechanism is mitochondrial-dependent, involving the dissipation of the mitochondrial membrane potential. nih.govwaocp.orgkoreascience.kr This process activates a caspase cascade, specifically enhancing the activities of caspase-9 and caspase-3, while having little effect on caspase-8. nih.govwaocp.orgsemanticscholar.org

Further investigation into the molecular pathways showed that SBC-induced apoptosis is associated with the p53 signaling pathway. nih.govwaocp.org It leads to an up-regulation in the expression of the pro-apoptotic proteins p53 and Bax, and a down-regulation of the anti-apoptotic protein Bcl-2. nih.govwaocp.orgsemanticscholar.orgkoreascience.kr

Table 1: Effects of this compound on SGC-7901 Gastric Cancer Cells

| Effect | Observation | Associated Molecular Changes |

|---|---|---|

| Cell Proliferation | Significantly suppressed in a concentration- and time-dependent manner. nih.govwaocp.org | - |

| Cell Cycle | Arrest at the G2 phase. nih.govsemanticscholar.org | - |

| Apoptosis | Induction of apoptosis with typical morphological changes. nih.govwaocp.org | - |

| Mitochondrial Pathway | Dissipation of mitochondrial membrane potential. nih.govkoreascience.kr | Activation of Caspase-9 and Caspase-3. nih.govwaocp.orgsemanticscholar.org |

| Protein Expression | - | Up-regulation of p53 and Bax; Down-regulation of Bcl-2. nih.govwaocp.orgsemanticscholar.org |

Hydrogels, which are three-dimensional network materials, are being explored as efficient drug delivery systems for cancer therapy, including for colorectal cancer. researchgate.netnih.govresearchgate.net They offer advantages such as high water content, biocompatibility, and the ability to provide sustained drug release. researchgate.netnih.gov

In this context, a hydrogel incorporating a cyclic dipeptide containing this compound, cyclo-(leu-S-Bzl-cys), was developed to deliver the anticancer drug 5-Fluorouracil (B62378) (5-FU). researchgate.net This drug-loaded hydrogel demonstrated higher anticancer activity against the HCT116 human colon cancer cell line compared to the administration of 5-FU alone. researchgate.net The enhanced efficacy is attributed to the slow and sustained release of the drug from the hydrogel matrix, highlighting the potential of this compound-containing biomaterials in advanced drug delivery for colorectal cancer treatment. researchgate.net

The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) confers resistance in tumor cells to alkylating chemotherapy agents. aacrjournals.orgub.edu Overexpression of MGMT is a cause of resistance to drugs like temozolomide (B1682018) and chloroethylnitrosoureas (e.g., BCNU). aacrjournals.org Consequently, inhibiting MGMT is a key strategy to sensitize cancer cells to these agents. ub.edunih.gov

O6-benzylguanine (O6BG) is a potent inhibitor of MGMT that acts as a pseudosubstrate. researchgate.netaacrjournals.org It irreversibly inactivates the MGMT enzyme by covalently transferring its benzyl group to the active-site cysteine residue (Cys145). aacrjournals.orgnih.gov This reaction forms this compound within the protein's active site, rendering the enzyme non-functional. researchgate.netaacrjournals.org By depleting active MGMT, O6BG enhances the effectiveness of alkylating drugs, making it a valuable tool in chemotherapy. aacrjournals.orgaacrjournals.org

Anticoagulant and Fibrinolytic Properties of this compound Derivatives

Research has also touched upon the effects of this compound derivatives on blood coagulation and fibrinolysis, the process that degrades blood clots. researchgate.netmhmedical.com A study examining the fibrinolytic activity of human saliva found that ε-Aminocaproyl derivatives of several amino acids, including S-benzyl-cysteine, inhibited this activity. researchgate.net Among the compounds tested, ε-Aminocaproyl-S-benzyl-L-cysteine-OH (H-EACA-S-Bzl-L-Cys-OH) was identified as the most active inhibitor of the fibrinolytic activity present in saliva one hour after collection. researchgate.net This finding suggests that specific derivatives of this compound can modulate enzymatic processes involved in the breakdown of fibrin. researchgate.net

Herbicidal Action via OAS-TL Inhibition

Beyond pharmacology, this compound has been identified as a potential herbicidal agent. nih.gov Its mechanism of action targets the sulfur assimilation pathway in plants, which is crucial for synthesizing essential amino acids and other compounds. nih.gov

This compound acts as a non-competitive inhibitor of the enzyme O-acetylserine (thiol) lyase (OAS-TL). nih.gov This enzyme catalyzes the final step in the synthesis of L-cysteine in plants. nih.gov In silico experiments showed that this compound has a strong affinity for the active site of OAS-TL. nih.gov When applied to the nutrient solution of maize and morning glory plants, this compound inhibited their growth by reducing the synthesis of L-cysteine. nih.gov The herbicidal effect could be reversed by supplementing the plants with L-cysteine, confirming the mechanism of action. nih.gov This research indicates that inhibiting the OAS-TL enzyme is a promising new strategy for herbicide development. nih.gov

Table 2: Herbicidal Profile of this compound

| Parameter | Finding |

|---|---|

| Target Enzyme | O-acetylserine (thiol) lyase (OAS-TL). nih.gov |

| Mechanism of Inhibition | Non-competitive inhibitor. nih.gov |

| Biological Effect | Inhibition of plant growth by reducing L-cysteine synthesis. nih.gov |

| Affected Plants (in study) | Maize and morning glory. nih.gov |

| Proof of Mechanism | Growth inhibition was mitigated by L-cysteine supplementation. nih.gov |

Antimicrobial Properties of S-Benzyl-L-cysteine Containing Polypeptides

S-Benzyl-L-cysteine, when incorporated into polypeptide and other polymeric structures, contributes to the development of materials with significant antimicrobial capabilities. The benzyl group provides hydrophobicity, which enhances interactions that can lead to the disruption of microbial membranes, while the cysteine backbone can stabilize polymer structures. nih.gov

Research into 8-arm star block copolypeptides composed of poly(L-lysine), poly(L-tyrosine), and an outer block of poly(S-benzyl-L-cysteine) has demonstrated notable antimicrobial effects. nih.gov These hydrogel-forming polypeptides have been tested against both Gram-negative and Gram-positive bacteria. A specific star polypeptide, featuring a statistical inner block of L-lysine and L-tyrosine and an outer block of S-benzyl-L-cysteine, showed a 1.5-log reduction in colony-forming units (CFU/mL) of Escherichia coli and a more potent 2.6-log reduction against Staphylococcus aureus. nih.govnih.gov The unique architecture of these star polypeptides, where S-benzyl-L-cysteine forms the outer block, is crucial for their antimicrobial efficacy and physical properties like hydrogel formation. nih.gov The inclusion of the S-benzyl-L-cysteine block is noted to strengthen the β-sheet secondary structure, which enhances the mechanical properties of the resulting hydrogel. nih.gov

In another approach, natural polymers have been modified with S-Benzyl-L-cysteine to create potent antibacterial agents. nih.gov Nanogels created by crosslinking the aldehyde groups of DNA (treated with HCl) with the primary amines of S-benzyl-L-cysteine (SBLC) have shown strong activity against biofilm-forming bacteria such as E. coli and Pseudomonas aeruginosa. nih.govresearchgate.net These SBLC-modified nanogels demonstrated better inhibition of bacterial growth compared to unmodified polymers. nih.gov Furthermore, these nanogels were found to suppress P. aeruginosa-induced sepsis in the nematode C. elegans, highlighting their potential as an alternative to traditional antibiotics for resistant biofilm strains. nih.gov

Table 1: Antimicrobial Activity of S-Benzyl-L-cysteine Containing Polymers

| Polymer Type | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| 8-arm star block copolypeptide with outer poly(S-benzyl-L-cysteine) block | Escherichia coli (Gram-negative) | 1.5-log reduction in CFU/mL | nih.gov |

| 8-arm star block copolypeptide with outer poly(S-benzyl-L-cysteine) block | Staphylococcus aureus (Gram-positive) | 2.6-log reduction in CFU/mL | nih.gov |

| DNA-HCl nanogels crosslinked with S-Benzyl-L-cysteine (DNA-HCl-SBLC) | E. coli and P. aeruginosa (biofilm-forming) | Potent inhibition of bacterial growth | nih.gov |

| DNA-HCl-SBLC nanogels | P. aeruginosa (in vivo model) | Suppressed sepsis and extended lifespan of C. elegans | nih.gov |

Potential in Radiopharmaceutical Development and Renal Excretion

This compound has been investigated as a chelating agent for the development of technetium-99m (99mTc) radiopharmaceuticals, leading to unexpected and potentially valuable findings related to renal excretion. nih.gov When S-benzyl cysteine was used as a ligand to form a complex with 99mTc, designated 99mTc-1, it exhibited unusual behavior in biodistribution studies. nih.govsigmaaldrich.com Instead of the expected hepatobiliary excretion pathway, the 99mTc-S-benzyl cysteine complex showed significant accumulation in the kidneys and was excreted via the renal tubular secretory pathway. nih.govsigmaaldrich.com

This high affinity for the kidneys is thought to be due to an interaction between the complex and sulfhydryl groups present in renal tissues. nih.gov The performance of the 99mTc-S-benzyl cysteine complex as a renal imaging agent was compared to established agents like 99mTc-dimercaptosuccinic acid and 99mTc-glucoheptanoic acid. The complex demonstrated a superior kidney-to-background ratio, suggesting its potential to replace these agents for clinical use in renal imaging. nih.gov

Further research has explored incorporating this compound into more complex ligand systems for radiometals. For instance, the ligand N-{N-[3-(diphenylphosphino)propionyl]glycyl}-L-S-benzylcysteine was developed to create a PNNS (Phosphorus, Nitrogen, Nitrogen, Sulfur) coordination environment for technetium. rsc.org In other studies, this compound was used as a tridentate ligand in the development of organometallic technetium (99mTc(CO)3) complexes aimed at targeting the androgen receptor for prostate cancer imaging. dtic.mil These this compound-containing complexes showed some binding to androgen receptor-positive cancer cells. dtic.mil The compound is also known as an inhibitor of the Alanine (B10760859), Serine, Cysteine Transporter 2 (ASCT2), which could be a factor in its biological targeting capabilities. nih.gov

Table 2: this compound in Radiopharmaceutical Research

| Radiopharmaceutical/Complex | Radionuclide | Key Research Finding | Potential Application | Reference |

|---|---|---|---|---|

| 99mTc-S-benzyl cysteine (99mTc-1) | Technetium-99m (99mTc) | High kidney uptake and excretion via renal tubular secretion. | Renal imaging agent | nih.govsigmaaldrich.com |

| 99mTc-S-benzyl cysteine (99mTc-1) | Technetium-99m (99mTc) | Showed a superior kidney-to-background ratio compared to existing agents. | Replacement for 99mTc-DMSA and 99mTc-glucoheptanoic acid | nih.gov |

| N-{N-[3-(diphenylphosphino)propionyl]glycyl}-L-S-benzylcysteine | Technetium | Forms a PNNS coordination environment for the radiometal. | Ligand development for technetium complexes | rsc.org |

| 99mTc(CO)3 complex with this compound ligand | Technetium-99m (99mTc) | Demonstrated some binding to androgen receptor-positive prostate cancer cells. | Diagnostic agent for prostate cancer | dtic.mil |

Metabolism and Toxicological Studies of S Benzylcysteine

Metabolic Fate of S-Benzylcysteine in Biological Systems

The biotransformation of this compound, a model S-substituted cysteine conjugate, involves a series of metabolic processes primarily aimed at its detoxification and elimination from the body. These pathways are crucial for understanding the biological handling of xenobiotics that form cysteine adducts.

Mercapturic Acid Pathway and Excretion

The principal metabolic route for this compound is the mercapturic acid pathway. This pathway involves the N-acetylation of the cysteine conjugate to form N-acetyl-S-benzylcysteine, a type of mercapturic acid. nih.govnih.govoup.com This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase (NAT), an enzyme found in the microsomes of the liver and kidney. dntb.gov.uapsu.edu The resulting mercapturic acid is more water-soluble than the parent compound, facilitating its excretion from the body, primarily through the urine. nih.govnih.govoup.comwikipedia.org

Studies in rats have demonstrated that intravenously administered this compound is rapidly excreted in the urine as its N-acetyl derivative. nih.gov The biosynthesis of these N-acetylcysteine S-conjugates, or mercapturic acids, is a critical detoxification mechanism for a wide range of electrophilic xenobiotics. nih.govwikipedia.org The process begins with the conjugation of the electrophile to glutathione (B108866), which is then sequentially metabolized to the cysteine S-conjugate. The final step is the N-acetylation to form the mercapturic acid, which is then readily eliminated. wikipedia.orguoguelph.ca

Inter-organ Metabolism and Transport

The metabolism of this compound into its mercapturic acid derivative is a cooperative effort between different organs, primarily the liver and the kidneys. nih.govnih.govoup.com The liver plays a predominant role in the N-acetylation of this compound. nih.govnih.govoup.com Isolated hepatocytes have been shown to rapidly accumulate this compound and metabolize it into N-acetyl-S-benzylcysteine. nih.govoup.com

Once synthesized in the liver, the mercapturic acid is transported into the bloodstream. nih.govoup.com From the circulation, it is then efficiently taken up by the kidneys for excretion into the urine. nih.govnih.govoup.com This inter-organ transport is facilitated by specific carrier-mediated systems. For instance, the release of N-acetyl-S-benzylcysteine from the liver into the plasma occurs via a probenecid-sensitive transport system. nih.govoup.com Similarly, the kidneys utilize a probenecid-sensitive transtubular transport system for organic anions to actively secrete the mercapturic acid into the urine. nih.govoup.com